N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide
Description
N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring, an oxane ring, and a fluorophenoxyethyl group
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c19-16-3-1-2-4-17(16)25-14-7-20-18(23)22-10-8-21(9-11-22)15-5-12-24-13-6-15/h1-4,15H,5-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCGAUNHMSGVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)NCCOC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-fluorophenoxy)ethylamine: This intermediate is synthesized by reacting 2-fluorophenol with ethylene oxide in the presence of a base, such as potassium carbonate, to form 2-(2-fluorophenoxy)ethanol. The ethanol is then converted to 2-(2-fluorophenoxy)ethylamine through a reaction with ammonia.
Formation of 4-(oxan-4-yl)piperazine: This intermediate is prepared by reacting piperazine with tetrahydrofuran (THF) under acidic conditions to form the oxane ring.
Coupling Reaction: The final step involves coupling 2-(2-fluorophenoxy)ethylamine with 4-(oxan-4-yl)piperazine in the presence of a coupling agent, such as carbonyldiimidazole (CDI), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenoxy)ethyl]acetamide
- N-[2-(4-fluorophenoxy)ethyl]benzamide
- N-[2-(4-fluorophenoxy)ethyl]pyridinecarboxamide
Uniqueness
N-[2-(2-fluorophenoxy)ethyl]-4-(oxan-4-yl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring, an oxane ring, and a fluorophenoxyethyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
